![molecular formula C16H13N5O4 B2911029 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396847-94-1](/img/structure/B2911029.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound appears to contain a tetrazole group (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl), a phenyl group (phenyl), and a benzo[d][1,3]dioxole-5-carboxamide group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The benzo[d][1,3]dioxole group is a type of aromatic ether.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole group, which is known to participate in various chemical reactions . The phenyl and benzo[d][1,3]dioxole groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, tetrazoles are generally stable and have good thermal stability . The presence of the phenyl and benzo[d][1,3]dioxole groups may also influence properties such as solubility and melting point.科学研究应用
Antimalarial Activity
Compounds structurally related to the one have been studied for their potential as antimalarial agents . The pyrrolin-4-one substructure, which is similar to the tetrazole moiety in our compound, has shown activity against malaria . This suggests that our compound could be synthesized and tested for its efficacy in treating malaria, potentially leading to new therapeutic options.
HIV-1 Protease Inhibition
The same structural similarity to pyrrolin-4-ones also indicates a possibility for HIV-1 protease inhibition . Given the critical role of HIV-1 protease in the life cycle of the virus, inhibitors of this enzyme are valuable for the treatment of HIV/AIDS. Research into the compound’s potential as an HIV-1 protease inhibitor could contribute to the development of new antiretroviral drugs.
Antimicrobial Potential
Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, have demonstrated antimicrobial potential . This suggests that the compound could be explored for its use in combating bacterial infections, contributing to the field of antibiotics, especially in an era of increasing antibiotic resistance.
Analgesic and Anti-inflammatory Activities
Research has shown that certain compounds with similar structures have significant analgesic and anti-inflammatory activities . This indicates that our compound could be synthesized and evaluated for its potential use in pain management and inflammation control, which could be beneficial for conditions like arthritis or chronic pain.
Drug Synthesis
The compound’s structure contains functional groups that are central to remarkably successful drugs like Atorvastatin and Sunitinib . This suggests that it could serve as a precursor or intermediate in the synthesis of new drugs, potentially leading to breakthroughs in various therapeutic areas.
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have shown good antimicrobial potential .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Compounds with similar structures have been reported to have good secondary pharmacology and physicochemical properties .
Result of Action
Compounds with similar structures have been reported to have a variety of effects, including antimicrobial potential .
未来方向
属性
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-20-16(23)21(19-18-20)12-5-3-11(4-6-12)17-15(22)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCYAVCQKHJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。